REACTION_CXSMILES
|
[NH:1]1[CH:5]=[CH:4][C:3]([CH2:6][CH2:7][CH2:8][OH:9])=[CH:2]1>[Pt](=O)=O.C(O)(=O)C>[NH:1]1[CH2:5][CH2:4][CH:3]([CH2:6][CH2:7][CH2:8][OH:9])[CH2:2]1
|
Name
|
|
Quantity
|
400 mg
|
Type
|
reactant
|
Smiles
|
N1C=C(C=C1)CCCO
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
[Pt](=O)=O
|
Name
|
|
Quantity
|
40 mg
|
Type
|
solvent
|
Smiles
|
C(C)(=O)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The catalyst was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the solvent was evaporated
|
Type
|
TEMPERATURE
|
Details
|
The residue was heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 0.5 h with 4 mL of 30% aqueous NaOH solution
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
may have formed
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with CH2Cl2
|
Type
|
CONCENTRATION
|
Details
|
the organic phase was concentrated
|
Name
|
|
Type
|
product
|
Smiles
|
N1CC(CC1)CCCO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.35 g | |
YIELD: PERCENTYIELD | 85% | |
YIELD: CALCULATEDPERCENTYIELD | 84.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |